Superior SMS Inhibition and In Vivo Metabolic Efficacy vs. Malabaricone A-C and E
Among the four malabaricones (A, B, C, E) isolated from M. cinnamomea and evaluated as SMS inhibitors, malabaricone C exhibited the most potent activity against both SMS1 and SMS2 isozymes. This superior in vitro inhibition translated to significant in vivo metabolic improvements in high-fat diet-induced obese mice, including reduced weight gain, improved glucose tolerance, and decreased hepatic steatosis [1].
| Evidence Dimension | Sphingomyelin synthase inhibition and in vivo efficacy |
|---|---|
| Target Compound Data | SMS1 IC50 = 3.0 μM; SMS2 IC50 = 1.5 μM; Reduced body weight gain, improved glucose tolerance, decreased hepatic steatosis |
| Comparator Or Baseline | Malabaricones A, B, C, and E; Malabaricone C showed 'the most promising inhibition' and was selected for in vivo studies |
| Quantified Difference | Not explicitly quantified for all analogs, but malabaricone C was the most potent SMS inhibitor among the four tested |
| Conditions | Cell lysate SMS activity assay; High-fat diet-induced obesity mouse model |
Why This Matters
For researchers targeting sphingolipid metabolism in obesity or metabolic syndrome, malabaricone C is the only malabaricone validated in vivo for these endpoints.
- [1] Othman, M. A., et al. (2019). Malabaricone C as Natural Sphingomyelin Synthase Inhibitor against Diet-Induced Obesity and Its Lipid Metabolism in Mice. ACS Medicinal Chemistry Letters, 10(8), 1154-1158. View Source
